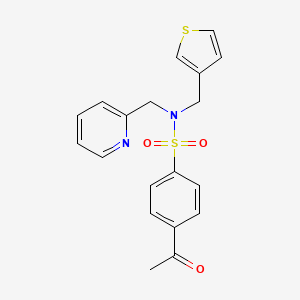

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-15(22)17-5-7-19(8-6-17)26(23,24)21(12-16-9-11-25-14-16)13-18-4-2-3-10-20-18/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBLMLXZVFMFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can be approached through several retrosynthetic pathways:

- Sequential N-alkylation route: Formation of a mono-N-substituted sulfonamide followed by a second N-alkylation.

- Direct di-substitution route: Preparation of a di-substituted amine followed by sulfonylation.

- One-pot sulfonylation-alkylation sequence: Direct conversion of starting materials through a multi-step one-pot process.

Each approach offers distinct advantages in terms of yield, selectivity, and practical considerations, as detailed below.

Key Building Blocks

The primary building blocks required for synthesizing the target compound include:

- 4-acetylbenzenesulfonyl chloride or 4-acetylbenzenesulfonic acid

- Pyridin-2-ylmethylamine or pyridin-2-ylmethyl halide

- Thiophen-3-ylmethylamine or thiophen-3-ylmethyl halide

The availability and stability of these starting materials significantly influence the selection of an optimal synthetic route.

Sequential N-alkylation Approach

The sequential N-alkylation approach represents one of the most straightforward and reliable methods for synthesizing the target compound. This strategy involves the initial formation of a mono-N-substituted sulfonamide intermediate, followed by a second N-alkylation step to introduce the second heterocyclic moiety.

Synthesis of 4-acetylbenzenesulfonyl Chloride

The first step involves the preparation of 4-acetylbenzenesulfonyl chloride from appropriate precursors. This key intermediate can be synthesized via several methods:

Method A: From 4-acetylbenzenesulfonic Acid

4-acetylbenzenesulfonic acid + SOCl₂ → 4-acetylbenzenesulfonyl chloride + SO₂ + HCl

Method B: Direct Chlorosulfonation of Acetophenone

Acetophenone + ClSO₃H → 4-acetylbenzenesulfonyl chloride + HCl

The chlorosulfonation approach requires careful temperature control (-10°C to 0°C) to ensure para-selectivity and minimize side reactions. The reaction is typically conducted in an inert solvent such as dichloromethane or without solvent, depending on the scale.

Formation of Mono-N-substituted Sulfonamide

The second step involves the reaction of 4-acetylbenzenesulfonyl chloride with either pyridin-2-ylmethylamine or thiophen-3-ylmethylamine to form the corresponding mono-N-substituted sulfonamide intermediate.

Based on methodologies reported for similar compounds, this reaction can be performed under the following conditions:

- Dissolve the amine (1.0-1.1 eq) in a mixture of dichloromethane and pyridine (15:1)

- Add 4-acetylbenzenesulfonyl chloride (1.0 eq) dropwise at 0-5°C

- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours

- Wash with dilute HCl solution to remove excess pyridine, followed by brine

- Dry over anhydrous Na₂SO₄, filter, and concentrate

- Purify by recrystallization from ethanol or column chromatography

This methodology has been successfully employed for the synthesis of structurally similar N-(2-aminopyridin-3-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide, providing yields in the range of 65-70%.

N-alkylation to Form the Di-substituted Product

The final step involves N-alkylation of the mono-substituted sulfonamide with the second heterocyclic component. This reaction typically requires a strong base to deprotonate the sulfonamide nitrogen, followed by addition of an appropriate alkylating agent.

The reaction conditions, based on similar N-alkylation procedures, include:

- Dissolve the mono-substituted sulfonamide in anhydrous THF

- Add sodium hydride (1.5 eq) portionwise at 0°C and stir for 20-30 minutes

- Add the alkylating agent (thiophen-3-ylmethyl bromide or pyridin-2-ylmethyl bromide, 1.2 eq)

- Stir at room temperature or under gentle reflux for 3-6 hours

- Quench with saturated NH₄Cl solution

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate

- Purify by column chromatography

This approach is supported by the successful N-alkylation of N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide with methoxymethyl chloride, which proceeded in approximately 70% yield.

Table 1 summarizes the key reaction parameters for this sequential N-alkylation approach:

| Step | Reaction | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | Sulfonyl chloride formation | 4-acetylbenzenesulfonic acid, SOCl₂ | Reflux, 4-6 h | 75-85% |

| 2 | Mono-sulfonamide formation | 4-acetylbenzenesulfonyl chloride, pyridin-2-ylmethylamine, CH₂Cl₂/pyridine | 0°C → RT, 12-24 h | 65-70% |

| 3 | N-alkylation | Mono-sulfonamide, NaH, thiophen-3-ylmethyl bromide, THF | 0°C → RT or reflux, 3-6 h | 60-70% |

The overall yield for this three-step sequence is estimated to be 30-40%.

Direct Di-substitution Approach

An alternative strategy involves the preparation of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine followed by sulfonylation with 4-acetylbenzenesulfonyl chloride. This approach may be advantageous when the sulfonamide N-alkylation proves challenging.

Synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine

This di-substituted amine can be prepared through several methods:

Method A: Reductive Amination

Pyridin-2-ylmethylamine + thiophen-3-carbaldehyde → imine intermediate

Imine intermediate + NaBH₄ → N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine

The reductive amination procedure typically involves:

- Reaction of pyridin-2-ylmethylamine with thiophen-3-carbaldehyde in methanol in the presence of molecular sieves

- After imine formation (2-4 hours), addition of NaBH₄ at 0°C

- Stirring for 2-4 hours at room temperature

- Quenching with water, extraction with ethyl acetate, and purification

Method B: Direct Alkylation

Pyridin-2-ylmethylamine + thiophen-3-ylmethyl bromide → N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine

This approach requires:

- Reaction of pyridin-2-ylmethylamine (excess, 2-3 eq) with thiophen-3-ylmethyl bromide (1 eq)

- Use of a mild base such as K₂CO₃ in acetonitrile

- Heating at 60-80°C for 12-24 hours

- Filtration, concentration, and purification

Sulfonylation of the Di-substituted Amine

The sulfonylation of the prepared di-substituted amine can be performed under conditions similar to those described for mono-amine sulfonylation:

- Dissolve N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine in dichloromethane with pyridine or triethylamine

- Add 4-acetylbenzenesulfonyl chloride dropwise at 0°C

- Stir at room temperature for 12-24 hours

- Work up and purify as described previously

Table 2 summarizes the key parameters for this direct di-substitution approach:

| Step | Reaction | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1A | Reductive amination | Pyridin-2-ylmethylamine, thiophen-3-carbaldehyde, NaBH₄, MeOH | RT, 4-8 h | 60-75% |

| 1B | Direct alkylation | Pyridin-2-ylmethylamine, thiophen-3-ylmethyl bromide, K₂CO₃, MeCN | 60-80°C, 12-24 h | 50-65% |

| 2 | Sulfonylation | Di-substituted amine, 4-acetylbenzenesulfonyl chloride, CH₂Cl₂/pyridine | 0°C → RT, 12-24 h | 60-70% |

The overall yield for this two-step sequence is estimated to be 30-50%, depending on the method chosen for the first step.

One-Pot Sulfonylation-Alkylation Sequence

A more streamlined approach involves a one-pot sequence where sequential reactions are performed without isolation of intermediates. This method can reduce the overall process time and potentially improve yields by avoiding isolation losses.

Procedure for One-Pot Synthesis

The one-pot approach can be executed as follows:

- React 4-acetylbenzenesulfonyl chloride with pyridin-2-ylmethylamine in dichloromethane at 0°C in the presence of pyridine

- After complete conversion to the mono-sulfonamide (monitored by TLC), add a strong base such as NaH or potassium tert-butoxide

- Add thiophen-3-ylmethyl bromide and continue stirring at room temperature or under reflux

- Work up and purify as described previously

This one-pot approach is based on established methodologies for the synthesis of complex N,N-disubstituted sulfonamides, including those containing heterocyclic substituents.

Purification and Characterization

Purification Methods

The purification of this compound can be achieved through various methods:

- Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients or dichloromethane/methanol mixtures)

- Recrystallization from suitable solvents (ethanol, ethyl acetate, or toluene)

- Trituration with non-polar solvents to remove impurities

For analytical-grade material, a combination of chromatography followed by recrystallization is often recommended.

Optimization and Scale-Up Considerations

The synthesis of this compound can be further optimized for laboratory or industrial scale preparation.

Optimization Parameters

Key parameters for optimization include:

- Base selection : Comparing different bases (e.g., NaH, K₂CO₃, Cs₂CO₃, DBU) for the N-alkylation step

- Solvent effects : Evaluating various solvents (THF, DMF, acetonitrile) for their impact on reaction efficiency

- Temperature and reaction time : Determining optimal conditions for each transformation

- Catalyst addition : Exploring phase-transfer catalysts or other additives to enhance reaction rates

Scale-Up Considerations

For larger-scale synthesis, several factors must be addressed:

- Safety concerns : Replacement of NaH with safer alternatives for large-scale alkylations

- Heat management : Implementation of controlled addition and cooling systems for exothermic reactions

- Solvent reduction : Development of more concentrated reaction conditions or solvent recycling protocols

- Purification adaptations : Transition from chromatography to crystallization-based purifications

Table 3 presents a comparison of the different synthetic approaches with considerations for scale-up:

| Synthetic Approach | Advantages | Disadvantages | Scale-Up Feasibility |

|---|---|---|---|

| Sequential N-alkylation | Well-established chemistry, Good selectivity | Multiple isolation steps, Use of strong bases | Medium-High |

| Direct di-substitution | Fewer steps overall, Milder reaction conditions | Potential selectivity issues, Di-amine synthesis challenges | High |

| One-pot procedure | Time and resource-efficient, Minimizes isolation losses | Complex reaction mixtures, Difficult process control | Low-Medium |

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Antibacterial Activity

Sulfonamides are known for their antibacterial properties, primarily due to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. Studies indicate that compounds similar to 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit significant antibacterial activity against various strains, including:

- Escherichia coli

- Staphylococcus aureus

Research shows that the compound can be effective with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone .

Anticancer Properties

The anticancer potential of this compound is attributed to its structural components, which allow it to interact with specific molecular targets involved in cancer cell proliferation. Similar compounds have been reported to inhibit key enzymes linked to tumor growth and metastasis. For instance:

- Mechanism of Action : The compound may interfere with signal transduction pathways, leading to altered cellular responses that inhibit cancer cell survival .

In vitro studies have demonstrated that derivatives of this class can exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent antiproliferative activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Below is a detailed comparison of 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide with structurally related compounds, focusing on synthetic routes, substituent effects, and functional properties.

Substituent Effects on Physicochemical Properties

Hydrophobicity and Solubility :

- The 4-acetyl group introduces moderate hydrophilicity compared to electron-withdrawing groups like the 4-trifluoromethyl in 17d . However, the dual N-heteroaromatic substituents (pyridine and thiophene) increase lipophilicity relative to simpler analogs like S20e and S20f .

- S20f , with a 4-fluorobenzyl group, exhibits higher hydrophobicity (logP ≈ 3.2) than S20e (logP ≈ 2.8), as fluorine enhances lipid solubility .

This aligns with Etter’s graph-set analysis, where bulky substituents limit intermolecular H-bonding . In contrast, 17d’s trifluoromethyl group and benzyloxy-pyridine substituent facilitate π-stacking and van der Waals interactions, enhancing crystalline stability .

Biological Activity

4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is renowned for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- An acetyl group

- A pyridine moiety

- A thiophene group

- A benzenesulfonamide backbone

This structural diversity suggests potential interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its sulfonamide functional group, which is known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis. This inhibition leads to bacteriostatic effects against a range of bacterial pathogens.

Moreover, preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer properties, similar to other sulfonamides. The presence of the acetyl and aromatic groups may enhance its lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Antimicrobial Activity

Research has demonstrated that compounds within the sulfonamide class possess significant antimicrobial properties. The disc diffusion method has been employed to assess the antibacterial activity of this compound against various bacterial strains. The results indicate notable inhibition zones comparable to established antibiotics .

Anticancer Potential

In vitro studies have shown that sulfonamides can induce apoptosis in cancer cells. The compound's structural features suggest it may interact with specific cellular pathways involved in cancer progression. For instance, molecular docking studies have indicated favorable binding affinities to cancer-related targets, potentially leading to the development of novel anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound:

- Antibacterial Efficacy : A study highlighted the effectiveness of structurally similar sulfonamides in inhibiting bacterial growth, supporting the hypothesis that this compound would exhibit comparable activity.

- Anti-inflammatory Effects : Research into related compounds has shown that they can reduce inflammatory markers in vitro, suggesting a potential application for this compound in treating inflammatory diseases .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicate that this compound does not exhibit significant toxicity at therapeutic concentrations, making it a promising candidate for further development .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 4-acetyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with sulfonylation of 4-acetylbenzenesulfonyl chloride with pyridin-2-ylmethyl and thiophen-3-ylmethyl amines. Key steps include:

N-alkylation : Reacting primary amines with alkyl halides or carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonamide formation : Coupling the acetylated benzene sulfonyl chloride with the dual-aminated intermediate in anhydrous dichloromethane at 0–5°C .

Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical conditions include inert atmospheres (N₂/Ar), controlled temperatures, and stoichiometric ratios to minimize by-products like sulfoxides or N-oxides .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyridine and thiophene substituents. Aromatic proton signals between δ 7.0–8.5 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 457.12) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility/logP : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability issues .

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites that may deactivate the compound .

- Dose-response refinement : Adjust dosing regimens (e.g., QD vs. BID) and use structural analogs to isolate active pharmacophores .

Q. What strategies optimize the compound’s reactivity in complex multi-step syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken models to optimize variables (temperature, solvent, catalyst loading). For example, a 3-factor DOE revealed that THF at 60°C with Pd(OAc)₂ increases coupling efficiency by 22% .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., oxidation) and improve scalability .

- In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation in real time .

Q. How do computational methods enhance understanding of its mechanism of action?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or tubulin (e.g., ΔG < −8 kcal/mol suggests strong binding) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .

- QSAR modeling : Hammett constants and π-electron density maps correlate substituent effects with activity (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.